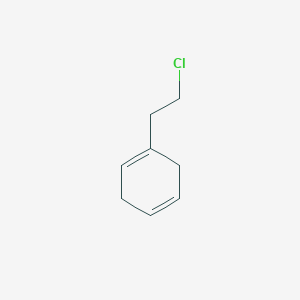
1-(2-Chloroethyl)cyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C8H11Cl It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexa-1,4-diene can be synthesized through the alkylation of cyclohexa-1,4-diene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Preparation of the Alkylating Agent: 2-chloroethanol is prepared by the chlorination of ethanol.
Alkylation Reaction: Cyclohexa-1,4-diene is reacted with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane.
Substitution: Aminoethyl or thioethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.
Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)cyclohexa-1,4-diene can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene: The parent compound, which lacks the chloroethyl group, is less reactive and has different chemical properties.
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, which has different reactivity due to the position of the double bonds.
1-(2-Bromoethyl)cyclohexa-1,4-diene: A similar compound where the chloroethyl group is replaced by a bromoethyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
343927-33-3 |
|---|---|
Molekularformel |
C8H11Cl |
Molekulargewicht |
142.62 g/mol |
IUPAC-Name |
1-(2-chloroethyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
PUQBCDWVBMEVOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
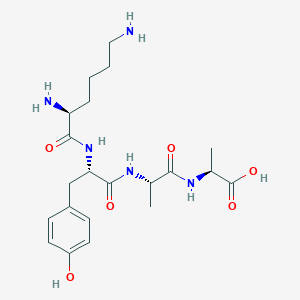
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
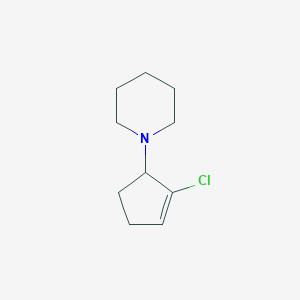
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
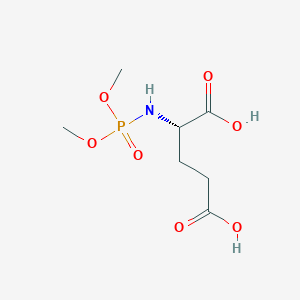

![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
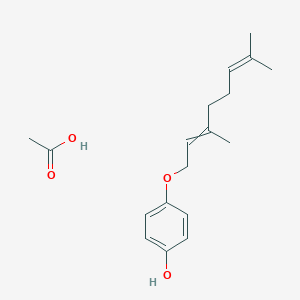

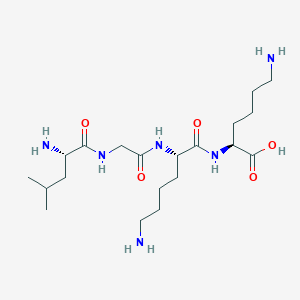
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
